N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-2-27-14-5-3-13(4-6-14)21-15(25)11-24-12-20-17-16(18(24)26)29-19(22-17)23-7-9-28-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGKRATOKBNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
Table 1: Key Structural Variations and Properties
*Calculated based on molecular formula.
Key Observations :
- Substituent Flexibility: The thiomorpholino group in the target compound may enhance solubility compared to pyrrolidinyl analogs due to its sulfur atom and larger ring size .
- Aryl Group Impact : The 4-ethoxyphenyl group in the target compound likely improves metabolic stability compared to chlorophenyl or furylmethyl groups (e.g., ), as ethoxy groups resist oxidative degradation .
Non-Thiazolo Pyrimidine Analogs
- Coumarin-Acetamide Hybrids (): These compounds, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, share acetamide linkages but lack the thiazolo[4,5-d]pyrimidine core. They exhibited superior antioxidant activity (2–3× ascorbic acid), suggesting that the target compound’s acetamide group may similarly enhance radical scavenging .
- Triazolo[4,5-d]pyrimidine Derivatives (): The compound 2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide has a triazole ring instead of thiazole.
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